5-Bromo-2-(methylthio)pyridine
Overview
Description
5-Bromo-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Derivatives
A study by Ahmad et al. (2017) demonstrated the use of 5-Bromo-2-(methylthio)pyridine in the efficient synthesis of novel pyridine-based derivatives. This process involved a palladium-catalyzed Suzuki cross-coupling reaction, producing a range of pyridine derivatives. These derivatives were then analyzed using Density Functional Theory (DFT) to understand their potential as chiral dopants for liquid crystals. Additionally, their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, were investigated, with some compounds showing moderate biological activities (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Vural and Kara (2017) focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also employed density functional theory to explore the optimized geometric structure and vibrational frequencies of the molecule. Additionally, the non-linear optical properties and interaction energies were investigated, along with its effect on pBR322 plasmid DNA and its antimicrobial activities (Vural & Kara, 2017).
Molecular Structures and Reactions
Riedmiller et al. (1999) examined the synthesis and molecular structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, derived from 5-Methyl-2-trimethylsilyl-pyridine. This study highlighted the bending of substituents towards the nitrogen heteroatom in these compounds and provided insights into the intrinsic properties of the heteroarene skeleton, confirmed by quantum-chemical calculations (Riedmiller et al., 1999).
Inhibition of Carbon Steel Corrosion
El-Lateef et al. (2015) explored the use of Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic and chloride-containing environments. The study demonstrated the effectiveness of these compounds in corrosion inhibition, supported by electrochemical, surface characterization, and quantum chemical methods (El-Lateef et al., 2015).
Photoreactions in Pyridine Derivatives
Vetokhina et al. (2012) investigated the photoreactions in 2-(1H-pyrazol-5-yl)pyridine derivatives. This study provided a rare example of molecules exhibiting three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes were analyzed using spectroscopic methods and quantum chemical computations, highlighting the compound's dual luminescence and kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Safety and Hazards
5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51933-78-9 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.